REACTION_CXSMILES
|
ClC(Cl)(Cl)[C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([C:14]3[CH:15]=[N:16][N:17]([CH3:19])[CH:18]=3)[CH:12]=2)[NH:7][CH:6]=1)=[O:4].O.[NH2:23][NH2:24]>CO>[CH3:19][N:17]1[CH:18]=[C:14]([C:11]2[CH:12]=[C:13]3[C:5]([C:3]([NH:23][NH2:24])=[O:4])=[CH:6][NH:7][C:8]3=[N:9][CH:10]=2)[CH:15]=[N:16]1 |f:1.2|
|
Name
|
trichloroethanone
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CNC2=NC=C(C=C21)C=2C=NN(C2)C)(Cl)Cl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for a further 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
Half of the liquid components are subsequently removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue is cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitating crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The residue is subsequently dried at 80° C. in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C=1C=C2C(=NC1)NC=C2C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |